Benzo[j]fluoranthene-D12
Description
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Science
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. nih.govnih.govpjoes.comnih.gov They are ubiquitous environmental contaminants primarily formed from the incomplete combustion of organic materials. nih.govnih.gov Both natural events, such as forest fires and volcanic eruptions, and anthropogenic activities, including the burning of fossil fuels, industrial processes, and vehicle emissions, contribute to their release into the environment. nih.govnih.gov
The environmental significance of PAHs stems from their persistence, potential for long-range transport, and their toxicological properties. pjoes.com Many PAHs are recognized as carcinogens, mutagens, and teratogens, posing a considerable risk to human health and ecosystems. nih.govresearchgate.netmdpi.com Exposure to PAHs has been associated with an increased risk of various cancers and cardiovascular diseases. nih.gov Due to their lipophilic nature, PAHs can accumulate in soil, sediments, and the tissues of living organisms, leading to their entry and movement through the food chain. nih.govmdpi.com The United States Environmental Protection Agency (EPA) has identified 16 specific PAHs as priority pollutants for monitoring due to their potential health effects. nih.govwooster.edu
Given their widespread presence and harmful effects, the accurate detection and quantification of PAHs in environmental samples such as air, water, soil, and food are paramount for assessing environmental quality, understanding exposure pathways, and implementing effective remediation strategies. nih.govmdpi.com
Role of Deuterated Polycyclic Aromatic Hydrocarbons as Analytical Reference Standards
The precise measurement of PAHs in complex environmental samples presents analytical challenges. The use of deuterated PAHs as internal standards is a well-established and essential technique to overcome these challenges, particularly in methods involving gas chromatography-mass spectrometry (GC-MS). wooster.eduresearchgate.net
Specific Context of Benzo[j]fluoranthene-D12 as a Tracer and Quantitation Standard
This compound is specifically employed as an internal standard for the quantification of PAHs, including its non-deuterated counterpart, Benzo[j]fluoranthene, and other PAHs with similar chemical properties and retention times in chromatographic systems. coresta.orgthermofisher.com Its use is critical in methods aiming to detect low levels of PAHs in various matrices, from environmental samples to consumer products.
In analytical methods, such as those employing GC-MS or GC-MS/MS, a mixture of deuterated PAH standards, often including this compound, is added to the sample extract before analysis. coresta.orgnih.gov The mass spectrometer can differentiate between the native PAHs and their deuterated analogs based on their mass-to-charge ratio. This allows for the precise quantification of the target PAHs.
Research has demonstrated the utility of deuterated standards like this compound in a variety of applications:
Environmental Monitoring: It is used in the analysis of PAHs in ambient air, sediment, and water to assess pollution levels and human health risks. wooster.eduepa.gov
Food Safety: It aids in the determination of PAH contamination in foodstuffs, which can occur during processing methods like smoking or grilling.
Consumer Product Testing: It is used to quantify PAHs in products like cosmetics and rubber or plastic articles to ensure they meet regulatory limits. nih.goveuropa.eu
The table below provides a summary of key properties for this compound.
| Property | Value |
| Chemical Formula | C₂₀D₁₂ |
| Molecular Weight | 264.4 g/mol |
| Appearance | Solid |
| Application | Internal Standard, Tracer |
The following table lists some of the PAHs for which this compound or other deuterated standards are used for quantification in analytical methods.
| Analyte | Deuterated Standard Often Used |
| Benzo[a]anthracene | Chrysene-d12 |
| Chrysene | Chrysene-d12 |
| Benzo[b]fluoranthene (B1141397) | Benzo[b]fluoranthene-d12 or Benzo[a]pyrene-d12 |
| Benzo[k]fluoranthene (B33198) | Benzo[k]fluoranthene-d12 or Benzo[a]pyrene-d12 |
| Benzo[j]fluoranthene | This compound or Benzo[k]fluoranthene-d12 |
| Benzo[a]pyrene (B130552) | Benzo[a]pyrene-d12 |
| Indeno[1,2,3-cd]pyrene | Benzo[g,h,i]perylene-d12 |
| Dibenzo[a,h]anthracene | Dibenzo[a,h]anthracene-d14 |
| Benzo[g,h,i]perylene | Benzo[g,h,i]perylene-d12 |
Properties
Molecular Formula |
C₂₀D₁₂ |
|---|---|
Molecular Weight |
264.38 |
Synonyms |
10,11-Benzofluoranthene-D12; 7,8-Benzfluoranthene-D12; Benzo-12,13-fluoranthene-D12; Dibenzo[a,jk]fluorene-D12 |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing Benzo J Fluoranthene D12
Gas Chromatography-Mass Spectrometry (GC/MS) Techniques
Gas chromatography-mass spectrometry (GC/MS) is a cornerstone technique for the analysis of PAHs due to its excellent separation capabilities and sensitive detection. The use of deuterated standards like Benzo[j]fluoranthene-D12 is integral to many standardized GC/MS methods for PAH quantification.
Single Quadrupole Mass Spectrometry (GC-MS) Applications
In single quadrupole GC-MS, this compound is commonly employed as an internal standard to ensure the accuracy and reliability of PAH quantification. This technique often operates in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. sdiarticle3.com In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analytes of interest and their deuterated analogues. taylorandfrancis.com This approach minimizes interference from matrix components, thereby improving the signal-to-noise ratio and lowering detection limits. sdiarticle3.com
The use of this compound and other deuterated standards helps to correct for variations in sample injection volume, analyte loss during sample preparation, and fluctuations in instrument response. For instance, in the analysis of environmental samples like sediments or atmospheric deposition, a known amount of this compound is added to the sample prior to extraction and analysis. nih.govmdpi.com The ratio of the response of the native PAH to its deuterated counterpart is then used for quantification, effectively nullifying many potential sources of error.
A key challenge in the GC-MS analysis of PAHs is the separation of isomeric compounds, such as the benzo[b]fluoranthene (B1141397), benzo[k]fluoranthene (B33198), and benzo[j]fluoranthene isomers, which often have similar mass spectra. gcms.czfishersci.com While chromatographic separation is the primary means of distinguishing these isomers, the use of deuterated internal standards for each, where available, can aid in accurate quantification.
Table 1: Exemplary Quantifier and Qualifier Ions for Benzo[j]fluoranthene in GC-MS (SIM Mode)
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Benzo[j]fluoranthene | 252 | 250 |
This table provides an example of typical ions monitored for Benzo[j]fluoranthene in Selected Ion Monitoring mode. The specific ions and their ratios are used for confirmation of the analyte's identity.
Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity
Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a significant improvement in selectivity and sensitivity over single quadrupole GC-MS, particularly for complex matrices. hpst.cznih.gov This technique involves the selection of a specific precursor ion for a target analyte, its fragmentation in a collision cell, and the subsequent detection of one or more specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces chemical noise and matrix interferences. hpst.cznih.gov
This compound is utilized as an internal standard in GC-MS/MS methods to ensure high-quality quantitative results for its corresponding native compound and other PAHs. The added selectivity of MS/MS can effectively resolve co-eluting isomers that may be challenging to separate chromatographically, a common issue with PAHs. nih.gov
In SRM/MRM mode, specific precursor-to-product ion transitions are monitored for each target analyte and its deuterated internal standard. For Benzo[j]fluoranthene, the precursor ion would be its molecular ion (m/z 252), which is then fragmented to produce characteristic product ions. Similarly, for this compound, the precursor ion (m/z 264) is selected and fragmented.
The high selectivity of MRM allows for the development of robust and sensitive methods for the analysis of PAHs in challenging samples such as food oils and complex environmental extracts. shimadzu.comgcms.cz The use of deuterated internal standards like this compound in these methods is crucial for achieving accurate quantification by compensating for matrix effects and any variability in the analytical process. nih.gov
Table 2: Illustrative GC-MS/MS MRM Transitions for Benzo[j]fluoranthene
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzo[j]fluoranthene | 252.1 | 250.1 | 30 |
| Benzo[j]fluoranthene | 252.1 | 226.1 | 30 |
| This compound | 264.2 | 260.2 | 32 |
This table presents typical MRM transitions that can be used for the detection and quantification of Benzo[j]fluoranthene and its deuterated internal standard. The collision energy is an important parameter that is optimized for each transition. shimadzu.comshimadzu.com
Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to a sample. This labeled compound, often referred to as an internal standard or isotopic spike, behaves chemically and physically almost identically to the native analyte throughout the analytical procedure.
By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined. This is because any losses of the analyte during sample preparation, extraction, and analysis will affect both the native and the labeled compounds equally, thus keeping their ratio constant.
Advantages of Isotope Dilution for PAH Quantification
The use of IDMS for the quantification of PAHs offers several distinct advantages:
High Accuracy and Precision: IDMS is considered a primary ratio method, capable of producing highly accurate and precise results. By correcting for both systematic and random errors that can occur during the analytical process, it minimizes uncertainty in the final measurement.
Correction for Analyte Losses: It effectively compensates for the loss of analytes during various stages of sample preparation, including extraction, cleanup, and concentration.
Compensation for Matrix Effects: In complex matrices, other co-extracted compounds can enhance or suppress the ionization of the target analyte in the mass spectrometer. Since the isotopically labeled standard is similarly affected, the ratio measurement remains accurate.
Elimination of Need for Exact Volume Measurements: The precise determination of the final extract volume is not necessary, as the quantification is based on the ratio of the native analyte to the added standard.
Quantitative Analysis of Parent PAHs Using this compound and Related Deuterated Standards
This compound is a prime example of a deuterated standard used in IDMS for the quantification of its parent compound, Benzo[j]fluoranthene. However, in practice, a suite of deuterated PAH standards is typically used to quantify a wide range of parent PAHs in a single analysis. The selection of the appropriate deuterated standard is often based on its structural similarity and proximity in retention time to the target native PAHs.
For instance, a comprehensive PAH analysis would involve spiking the sample with a mixture of deuterated standards. The concentration of each native PAH is then calculated based on the response of its corresponding, or a closely eluting, deuterated internal standard. This approach is widely adopted in environmental monitoring and food safety analysis to ensure the reliability of the reported PAH concentrations. nih.gov
Table 3: Common Deuterated Standards Used in the Isotope Dilution Analysis of Parent PAHs
| Deuterated Internal Standard | Corresponding Parent PAH(s) Often Quantified |
| Naphthalene-d8 | Naphthalene |
| Acenaphthene-d10 | Acenaphthene, Acenaphthylene |
| Phenanthrene-d10 | Phenanthrene, Anthracene |
| Chrysene-d12 | Chrysene, Benzo[a]anthracene |
| Perylene-d12 | Perylene, Benzo[b]fluoranthene, Benzo[k]fluoranthene |
| Benzo[a]pyrene-d12 | Benzo[a]pyrene (B130552), Benzo[e]pyrene |
| Benzo[ghi]perylene-d12 | Benzo[ghi]perylene, Indeno[1,2,3-cd]pyrene |
This table lists some of the commonly used deuterated PAHs as internal standards and the parent PAHs they are typically used to quantify in isotope dilution mass spectrometry methods. nih.govnih.govtdi-bi.com
High-Resolution Mass Spectrometry Approaches (e.g., GC-Orbitrap-MS)
High-resolution mass spectrometry (HRMS), particularly when coupled with gas chromatography (GC), represents a powerful tool for the detection and quantification of PAHs. The use of techniques like GC-Orbitrap-MS offers significant advantages over conventional single quadrupole GC-MS analysis. nih.gov
GC-Orbitrap-MS provides exceptional sensitivity and a wide dynamic range, allowing for the analysis of PAHs in various environmental matrices. nih.gov Research demonstrates that this method can achieve quantification limits as low as 0.5 pg/μL for full scan analysis of PAHs, a tenfold improvement compared to traditional methods. nih.gov This enhanced sensitivity is crucial for analyzing small sample fractions or samples from short-term exposure studies. nih.gov Furthermore, the analysis of standard reference materials using GC-Orbitrap-MS in full scan mode shows low instrumental uncertainties (1–22%) and high linearity across a broad concentration range (0.5 pg to 500 pg/μL). nih.gov The high precision and accuracy of this approach make it an invaluable methodology for personal exposure monitoring and the analysis of airborne PAHs. nih.gov
| Parameter | GC-Orbitrap-MS Performance | Reference |
|---|---|---|
| Quantification Limit (Full Scan) | 0.5 pg/μL | nih.gov |
| Linear Concentration Range | 0.5 pg/μL - 500 pg/μL | nih.gov |
| Instrumental Uncertainties | 1-22% | nih.gov |
| Linear Calibration Curve (R²) | > 0.999 | nih.gov |
Chromatographic Separation Optimization for Isomeric PAHs
The accurate quantification of individual PAH isomers is a significant analytical endeavor due to their structural similarities. Benzo[j]fluoranthene and its isomers are a prime example of this challenge, necessitating optimized chromatographic methods for their resolution.
A primary difficulty in the analysis of benzo[j]fluoranthene, benzo[k]fluoranthene, and benzo[b]fluoranthene is their isomeric and isobaric nature. fishersci.com These compounds share the same molecular formula (C₂₀H₁₂) and molecular weight, making them indistinguishable by mass spectrometry alone. nist.govwikipedia.orgnist.gov Consequently, their accurate quantification relies entirely on successful chromatographic separation. fishersci.com
The most commonly employed GC columns for PAH analysis, which utilize a low-polarity 5% diphenyl/95% dimethyl polysiloxane stationary phase, are often incapable of resolving these three isomers. fishersci.com On such columns, benzo[j]fluoranthene frequently co-elutes with benzo[b]fluoranthene and benzo[k]fluoranthene. fishersci.com This lack of resolution forces some analytical methods to report the summed concentration of the three isomers, as they cannot be individually quantified. nih.gov The high correlation of these isomers in environmental samples further complicates individual assessment. researchgate.net
To overcome the co-elution challenge, specific chromatographic columns and optimized temperature programs are essential.
Chromatographic Column Selection: The choice of the stationary phase is the most critical factor in separating the benzo[b]-, benzo[j]-, and benzo[k]fluoranthene isomers. fishersci.com
Mid-Polarity Columns: Stationary phases with a higher phenyl content have demonstrated unique selectivity that enables the resolution of these challenging compounds. fishersci.com Specifically, a 50% phenyl methylpolysiloxane stationary phase (such as the TraceGOLD TG-17SilMS) has been shown to fully resolve benzo[j]fluoranthene from both benzo[b]fluoranthene and benzo[k]fluoranthene. fishersci.com Another semi-polar 50% phenyl dimethyl siloxane column (SLB PAHms) has also been noted for its ability to separate most PAH isomers. mdpi.com
PAH-Specific Columns: Specially designed columns, such as the Agilent J & W Select PAH column (30 m × 0.25 mm × 0.15 µm), have been successfully used to achieve complete separation of these three isomers. nih.gov
Liquid Crystal Columns: In comprehensive two-dimensional gas chromatography (GC×GC), liquid crystalline stationary phase columns (like the LC-50) offer another approach. These columns are particularly selective for separating isomers based on their molecular shape. nih.gov
| Column Type (Stationary Phase) | Separation Performance for B[j]F, B[b]F, B[k]F Isomers | Reference |
|---|---|---|
| 5% Diphenyl / 95% Dimethyl Polysiloxane | Co-elution; poor resolution | fishersci.com |
| 50% Phenyl Methylpolysiloxane (e.g., TG-17SilMS) | Full resolution achieved | fishersci.com |
| Specialized PAH Column (e.g., Agilent Select PAH) | Full separation achieved | nih.gov |
| Liquid Crystalline (e.g., LC-50) | High selectivity based on molecular shape | nih.gov |
Temperature Programming Strategies: Alongside column selection, a meticulously developed temperature program is crucial for optimizing separation. A complex temperature profile with multiple ramps and holds can enhance the resolution of closely eluting isomers. For instance, a successful separation of 62 PAHs, including the complete resolution of the benzo[b]-, benzo[k]-, and benzo[j]fluoranthene isomers, was achieved using the following oven program:
Initial temperature of 60°C, held for 1 minute.
Ramp at 40°C per minute to 180°C.
Ramp at 3°C per minute to 230°C.
Ramp at 1.5°C per minute to 280°C, held for 10 minutes.
Ramp at 6°C per minute to 298°C.
Final ramp at 16°C per minute to 350°C, held for 4 minutes. nih.gov
This detailed programming allows for sufficient interaction between the analytes and the stationary phase, facilitating the separation of structurally similar compounds. nih.gov
Sophisticated Sample Preparation and Extraction Techniques for Pah Analysis
Overview of Established Extraction Methods
A variety of extraction techniques have been developed and optimized for the isolation of PAHs from diverse sample matrices, including soil, sediment, water, and biological tissues. These methods leverage different physical and chemical principles to achieve the separation of PAHs from the sample matrix.
Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a highly efficient technique that utilizes elevated temperatures and pressures to enhance the extraction process. thermofisher.com By increasing the temperature, the viscosity of the solvent decreases, while its solubility and diffusion rates increase, leading to faster and more complete extraction. The high pressure maintains the solvent in its liquid state above its atmospheric boiling point. ASE is recognized for its significantly reduced solvent consumption and extraction times compared to traditional methods. For instance, the extraction of PAHs from a 10 g soil sample can be completed in approximately 12 minutes with about 15 mL of solvent. thermofisher.com The technique has been demonstrated to provide PAH recoveries equivalent to or even exceeding those of more solvent-intensive methods like Soxhlet extraction. scielo.br
Table 1: Recovery of PAHs from Contaminated Soil using Accelerated Solvent Extraction (ASE)
| Compound | Average Recovery (as % of Soxhlet) | Relative Standard Deviation (%) |
|---|---|---|
| Fluorene | 83.4 | 1.6 |
| Phenanthrene | 119.2 | 1.9 |
| Anthracene | 88.0 | 6.6 |
| Fluoranthene | 101.2 | 14 |
| Pyrene | 104.8 | 18 |
| Benz[a]anthracene | 93.6 | 10 |
| Chrysene | 121.8 | 15 |
| Benzo[b,k]fluoranthene | 142.3 | 8.1 |
| Benzo[a]pyrene (B130552) | 100.3 | 15 |
Data sourced from Thermo Fisher Scientific Application Note 337. The recovery of benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene (B33198) are reported as the sum of the two compounds.
Soxhlet extraction is a classical and widely utilized method for the extraction of PAHs from solid matrices. This technique involves the continuous washing of the sample with a cycling solvent in a specialized apparatus. While it is a robust and exhaustive extraction method, it is often characterized by long extraction times (typically several hours) and the consumption of large volumes of organic solvents. nih.gov Despite these drawbacks, Soxhlet extraction is often considered a benchmark method against which newer techniques are compared due to its high extraction efficiency. nih.gov A rapid Soxhlet method has been developed that significantly reduces both the extraction time and the volume of solvent required. nih.gov
Table 2: Recovery of Certified Reference Material PAHs using a Rapid Soxhlet Extraction Method
| Compound | Certified Value (ng/g) | Measured Value (ng/g) | Recovery (%) |
|---|---|---|---|
| Benzo[a]anthracene | 33 ± 4 | 30.0 ± 0.6 | 91 |
| Chrysene | 31 ± 4 | 28.1 ± 0.6 | 91 |
| Benzo[b]fluoranthene | 40 ± 4 | 33.0 ± 0.7 | 83 |
| Benzo[k]fluoranthene | 18 ± 2 | 15.1 ± 0.3 | 84 |
| Benzo[a]pyrene | 25 ± 3 | 21.0 ± 0.4 | 84 |
| Dibenzo[a,h]anthracene | 4.0 ± 0.8 | 3.9 ± 0.1 | 98 |
| Indeno[1,2,3-cd]pyrene | 21 ± 2 | 19.1 ± 0.4 | 91 |
| Benzo[g,h,i]perylene | 22 ± 4 | 20.0 ± 0.4 | 91 |
Data adapted from a study on a rapid Soxhlet and mini-SPE method for PAH analysis in atmospheric particles. nih.gov
Liquid-Liquid Extraction (LLE) is a fundamental separation technique used for the extraction of PAHs from aqueous samples. The principle of LLE is based on the differential solubility of the target analytes between two immiscible liquid phases, typically water and an organic solvent. The PAHs, being hydrophobic, partition into the organic phase, which is then separated and concentrated for analysis. While LLE is a relatively simple and cost-effective method, it can be labor-intensive and may require large volumes of organic solvents, which can pose environmental concerns. gcms.cz Automated LLE techniques have been developed to improve efficiency and reduce solvent consumption. gcms.cz
Table 3: Recoveries of PAHs from Water using Automated Liquid-Liquid Extraction
| Compound | Average Recovery (%) |
|---|---|
| Naphthalene | 85 |
| Acenaphthylene | 88 |
| Acenaphthene | 90 |
| Fluorene | 92 |
| Phenanthrene | 95 |
| Anthracene | 93 |
| Fluoranthene | 98 |
| Pyrene | 97 |
| Benzo[a]anthracene | 102 |
| Chrysene | 101 |
| Benzo[b]fluoranthene | 105 |
| Benzo[k]fluoranthene | 104 |
| Benzo[a]pyrene | 103 |
| Dibenzo[a,h]anthracene | 106 |
| Indeno[1,2,3-cd]pyrene | 107 |
| Benzo[g,h,i]perylene | 108 |
Data represents a summary of findings from an application note on automated LLE of PAH compounds in water. gcms.cz
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction process. The focused heating of the solvent within the sample matrix enhances the desorption of PAHs from active sites, leading to rapid and efficient extraction. MAE offers several advantages, including reduced extraction times, lower solvent consumption, and improved extraction efficiency compared to conventional methods. nih.gov A pressurized MAE method using a cyclohexane:acetone mixture has been shown to achieve a recovery of 96.55% for 14 PAHs from a certified sediment reference material. nih.gov
Table 4: Optimized Conditions and Recovery for Pressurized Microwave-Assisted Extraction (PMAE) of PAHs from Sediment
| Parameter | Optimized Condition |
|---|---|
| Solvent | Cyclohexane:Acetone (3:2) |
| Extraction Time | 15 minutes |
| Temperature | 140% of the boiling point of acetone |
| Overall Recovery for 14 PAHs | 96.55% |
Data from a study on the optimization of microwave-assisted extraction of PAHs from sediments. nih.govstrath.ac.uk
Ultrasound-Assisted Extraction (UAE), also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which enhances the penetration of the solvent into the sample matrix and facilitates the release of PAHs. UAE is a relatively simple, rapid, and efficient extraction method. The recovery of PAHs using UAE can be influenced by factors such as the type of solvent, extraction time, and the composition of the sample matrix. Studies have shown that UAE can achieve recoveries ranging from 71% to 107% for various PAHs in soil samples.
Table 5: Recoveries of PAHs from Spiked Soil Samples and Certified Reference Material using Ultrasound-Assisted Extraction
| Compound | Recovery from Spiked Samples (%) | Recovery from CRM (%) |
|---|---|---|
| Acenaphthylene | 71 | 90 |
| Acenaphthene | 75 | 92 |
| Fluorene | 80 | 95 |
| Phenanthrene | 85 | 90 |
| Anthracene | 82 | 93 |
| Fluoranthene | 90 | 98 |
| Pyrene | 92 | 92 |
| Benzo[a]anthracene | 95 | 100 |
| Chrysene | 98 | 102 |
| Benzo[b]fluoranthene | 102 | 102 |
| Benzo[k]fluoranthene | 105 | 106 |
| Benzo[a]pyrene | 107 | 105 |
| Dibenzo[a,h]anthracene | 100 | 98 |
| Indeno[1,2,3-cd]pyrene | 98 | 95 |
| Benzo[g,h,i]perylene | 95 | 92 |
Data from a study on the application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples.
Application of Benzo[j]fluoranthene-D12 in Monitoring Extraction Efficiency
To ensure the accuracy and reliability of PAH analysis, it is crucial to monitor the efficiency of the extraction process for each sample. This is typically achieved by spiking the samples with a known amount of a surrogate standard before extraction. Surrogate standards are compounds that are chemically similar to the target analytes but are not naturally present in the samples. Isotopically labeled compounds, such as deuterated PAHs, are ideal for this purpose as they have nearly identical chemical and physical properties to their non-labeled counterparts but can be distinguished by mass spectrometry.
This compound is a deuterated form of Benzo[j]fluoranthene and serves as an excellent surrogate standard for monitoring the extraction efficiency of PAHs, particularly the heavier, multi-ringed compounds. Its chemical similarity to other high molecular weight PAHs ensures that it behaves in a comparable manner during the extraction process. By measuring the recovery of this compound, analysts can correct for any losses of the target PAHs that may have occurred during sample preparation and extraction.
While specific recovery data for this compound across all the aforementioned extraction techniques is not extensively documented in readily available literature, the general use of deuterated PAHs as surrogates is a well-established practice. For instance, in Soxhlet extraction of PAHs from atmospheric particles, the recovery of the deuterated surrogate pyrene-d10 (B26445) was reported to be high at 98.1 ± 2.8%. nih.gov In the analysis of PAHs in water by dispersive liquid-liquid microextraction, anthracene-d10 (B48595) was used as an internal standard, with relative standard deviations for PAHs ranging from 4-11%. nih.gov
The selection of a specific deuterated surrogate often depends on the target analytes and the analytical method employed. For comprehensive PAH analysis, a mixture of several deuterated PAHs covering a range of volatilities and ring sizes is often used to accurately assess the recovery across the entire spectrum of target compounds. Although detailed, specific datasets for this compound recovery are not provided here, its inclusion in analytical methods for PAH determination is a testament to its utility in ensuring the quality and accuracy of the analytical data. The recovery of surrogate standards is a critical quality control parameter, with acceptable recovery ranges typically falling between 70% and 130%, depending on the specific method and regulatory guidelines.
Advanced Sample Clean-up Procedures
The accurate determination of Polycyclic Aromatic Hydrocarbons (PAHs), such as the deuterated internal standard this compound, in complex matrices necessitates sophisticated clean-up procedures to remove interfering compounds. The complexity of matrices like edible oils, environmental solids, and biological tissues can lead to inaccurate quantification and potential damage to analytical instrumentation if extracts are not adequately purified. nih.gov Effective clean-up is therefore a critical step following initial extraction to isolate PAHs from lipids, pigments, and other co-extracted substances. nih.gov Methodologies such as Solid-Phase Extraction (SPE), Dispersive Solid-Phase Extraction (dSPE), and traditional Silica (B1680970) Gel Column Chromatography are pivotal in achieving clean extracts suitable for high-sensitivity chromatographic analysis.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the purification and preconcentration of PAHs from a variety of environmental and food samples. mdpi.com This chromatographic technique involves passing a liquid sample extract through a solid adsorbent (the stationary phase), which retains the analytes of interest while allowing interfering compounds to pass through. The retained analytes are subsequently eluted with a small volume of an appropriate solvent. cabidigitallibrary.org
The selection of the sorbent material is crucial for the successful isolation of PAHs. Reversed-phase sorbents, such as octadecyl (C18)-bonded silica, are commonly used for aqueous samples, where they effectively retain the nonpolar PAHs from the polar sample matrix. obrnutafaza.hrnih.gov For more complex, fatty matrices like edible oils, a combination of sorbents may be employed. For instance, a dual-layer cartridge containing activated Florisil and a mixture of C18-bonded and zirconia-coated silicas has been successfully used for the direct analysis of PAHs in undiluted olive oil. nih.gov Other sorbents like molecularly imprinted polymers (MIPs) offer high selectivity for specific PAH structures. shim-pol.pl
The efficiency of SPE is often evaluated by recovery studies, which measure the percentage of an analyte retrieved after the entire clean-up process. High recovery rates are essential for accurate quantification. Studies have demonstrated good to excellent recoveries for a range of PAHs from different matrices using SPE.
Table 1: Recovery of PAHs from Spiked Samples Using Various SPE Methods
| Compound | Sample Matrix | SPE Sorbent | Recovery (%) | Reference |
|---|---|---|---|---|
| Benz[a]anthracene | Olive Oil | AFFINIMIP® (MIP) | 98 | shim-pol.pl |
| Benzo[a]pyrene | Olive Oil | AFFINIMIP® (MIP) | 95 | shim-pol.pl |
| Chrysene | Olive Oil | AFFINIMIP® (MIP) | 105 | shim-pol.pl |
| Benzo[b]fluoranthene | Olive Oil | AFFINIMIP® (MIP) | 80 | shim-pol.pl |
| Naphthalene | River Water | C18 | 98.60 ± 0.61 | nih.gov |
| Anthracene | River Water | C18 | 81.47 ± 1.16 | nih.gov |
| Pyrene | Drinking Water | C18 | 62.52 | cabidigitallibrary.org |
The automation of SPE, particularly through micro-SPE (µSPE) formats, has further enhanced its utility by increasing sample throughput, improving precision, and reducing solvent consumption, aligning with the principles of Green Analytical Chemistry. palsystem.comdtu.dk
Dispersive Solid-Phase Extraction (dSPE)
Dispersive Solid-Phase Extraction (dSPE) is a sample clean-up technique that has gained significant popularity, largely due to its integration into the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. azom.com In dSPE, the sorbent is added directly to the sample extract in a centrifuge tube, rather than being packed into a column. mdpi.com The mixture is then vortexed to facilitate the interaction between the sorbent and the matrix components, and finally, the sorbent and adsorbed interferences are separated by centrifugation. researchgate.net
This approach offers several advantages, including speed, simplicity, and reduced solvent usage compared to traditional column-based SPE. The choice of sorbent is critical and depends on the nature of the matrix. For PAH analysis in fatty matrices, common dSPE sorbents include:
Primary Secondary Amine (PSA): Effective for removing fatty acids, sugars, and other polar interferences. mdpi.com
C18 (Octadecylsilane): Used to remove nonpolar interferences, such as lipids. researchgate.net
Graphitized Carbon Black (GCB): Removes pigments and sterols, but can also retain planar PAHs, requiring careful optimization. researchgate.net
Z-Sep: A zirconia-based sorbent that is effective in removing lipids. nih.gov
The dSPE step is typically the second stage in the QuEChERS workflow, following an initial liquid-liquid extraction and partitioning step with acetonitrile (B52724) and salts like magnesium sulfate (B86663) and sodium chloride. researchgate.net The combination of QuEChERS extraction with dSPE clean-up has been successfully applied to the analysis of PAHs in various food samples of animal origin and seafood. azom.comresearchgate.net For instance, a study on pork ham demonstrated recovery ratios between 72.4% and 110.8% for various PAHs using a dSPE clean-up with PSA and C18 sorbents. researchgate.net Another comparative study on a high-fat fish matrix found that a dSPE sorbent designed for enhanced lipid removal (EMR-Lipid) provided the most efficient clean-up, with PAH recoveries ranging from 59% to 120%. nih.gov
Silica Gel Column Chromatography
Silica gel column chromatography is a classic adsorption chromatography technique frequently employed for the clean-up of PAH-containing extracts, particularly from highly complex matrices like petroleum products, coal tar, and environmental solids. cup.edu.cnnih.govgcms.cz This method separates compounds based on their polarity. The polar silica gel stationary phase retains polar and unsaturated compounds, while nonpolar compounds elute more quickly. cup.edu.cn
In PAH analysis, silica gel is used to separate the relatively nonpolar PAHs from more polar interfering substances. gov.bc.ca The silica gel is typically activated by heating to remove water, which can affect its adsorptive properties. cup.edu.cn The sample extract is loaded onto the top of a column packed with the activated silica gel, and a nonpolar solvent or a solvent mixture is used to elute the compounds. A typical procedure involves:
Packing and Conditioning: A glass column is packed with activated silica gel, often with a layer of anhydrous sodium sulfate on top to remove any residual moisture from the sample extract. cup.edu.cn
Sample Loading: The concentrated extract, dissolved in a small volume of a nonpolar solvent like hexane, is applied to the column.
Elution: A sequence of solvents with increasing polarity is used to elute different fractions. The aliphatic hydrocarbons are typically eluted first with a nonpolar solvent like hexane. The PAH fraction is then eluted with a solvent mixture of intermediate polarity, such as dichloromethane (B109758) in hexane. nih.govvjol.info.vn
This technique is highly effective for removing lipids and other polar matrix components. nih.gov For example, it is a key step in the sample preparation for analyzing PAHs in ambient air samples collected on polyurethane foam (PUF) cartridges, where it is used to clean the extract prior to GC/MS analysis. epa.gov Similarly, automated SPE systems using silica gel cartridges have been developed for the routine analysis of PAHs like benzo[a]pyrene in coal tar and pitch, demonstrating high precision and sample throughput. gcms.cz
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Acenaphthene | Ace |
| Acenaphthylene | Acy |
| Anthracene | Ant |
| Benz[a]anthracene | BaA |
| Benzo[a]pyrene | BaP |
| Benzo[b]fluoranthene | BbF |
| This compound | - |
| Benzo[k]fluoranthene | BkF |
| Chrysene | Chr |
| Dibenzo[a,h]anthracene | DBA |
| Fluoranthene | - |
| Fluorene | Flu |
| Indeno[1,2,3-cd]pyrene | - |
| Naphthalene | Nap |
| Phenanthrene | Phe |
| Pyrene | Pyr |
| Acetonitrile | ACN |
| Dichloromethane | DCM |
| Hexane | - |
| Methanol | MeOH |
| Sodium Chloride | NaCl |
| Magnesium Sulfate | MgSO₄ |
| Sodium Sulfate | - |
Environmental and Ecological Research Applications of Benzo J Fluoranthene D12
Atmospheric Environmental Monitoring
In the realm of atmospheric environmental monitoring, Benzo[j]fluoranthene-D12 is instrumental in assessing air quality and understanding the distribution and sources of PAHs in the atmosphere.
This compound is frequently employed in the analysis of PAHs bound to particulate matter with a diameter of 2.5 micrometers or less (PM2.5). These fine particles can penetrate deep into the respiratory system, and the PAHs they carry are of significant health concern.
In both indoor and outdoor air quality studies, researchers often face the analytical challenge of chromatographically separating the isomers Benzo[b]fluoranthene (B1141397), Benzo[j]fluoranthene, and Benzo[k]fluoranthene (B33198). As a result, these isomers are often quantified and reported as a sum. In such analyses, a deuterated standard like Benzo[b]fluoranthene-d12 is used as a surrogate to quantify the entire group of benzofluoranthene isomers. copernicus.orgnih.gov The use of these standards is crucial for achieving accurate measurements, especially when dealing with the low concentrations of individual PAHs typically found in ambient PM2.5 samples.
| Research Focus | Analytical Challenge | Role of Deuterated Standard |
| Indoor PM2.5 Analysis | Co-elution of Benzo[b], [j], and [k]fluoranthene isomers. | Benzo[b]fluoranthene-d12 used as a surrogate for the quantification of the unresolved isomer group. |
| Outdoor PM2.5 Analysis | Low analyte concentrations requiring high sensitivity and accuracy. | Deuterated internal standards are used to correct for analytical variability and sample loss. |
| Personal Exposure Monitoring | Need for sub-picogram level detection to assess individual exposure. | Deuterated surrogate standards are essential for the validation of highly sensitive analytical methods. nih.gov |
Detailed research findings indicate that the concentrations of PM2.5-bound PAHs, including the benzofluoranthene isomers, can vary significantly between indoor and outdoor environments. For instance, indoor concentrations can be influenced by sources such as cooking and smoking, while outdoor levels are often dominated by traffic and industrial emissions. The accurate quantification facilitated by this compound and its deuterated analogues is vital for source apportionment studies that aim to identify the origins of these pollutants.
The assessment of ambient air quality often involves the monitoring of a range of pollutants, including PAHs, to ensure compliance with regulatory standards and to protect public health. The European Union's Directive 2004/107/EC, for example, sets a target value for Benzo[a]pyrene (B130552) as a marker for the carcinogenic risk of PAHs in ambient air and advises the monitoring of other PAHs, including Benzo[j]fluoranthene. uctm.edu
Standardized methods, such as those specified by the European Committee for Standardization (CEN/TS 16645:2014), outline procedures for the measurement of particle-bound PAHs like Benzo[j]fluoranthene in ambient air. sis.se These methods rely on the use of deuterated internal standards to achieve the required accuracy and precision. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for these analyses, and the inclusion of deuterated standards helps to minimize interferences from co-eluting compounds. uctm.edu
| Regulatory Framework | Monitored PAHs | Analytical Method | Role of this compound |
| EU Directive 2004/107/EC | Benzo[a]pyrene (marker), Benzo[j]fluoranthene, and others. | Gas Chromatography-Mass Spectrometry (GC-MS). uctm.edu | As an internal/surrogate standard for accurate quantification. |
| CEN/TS 16645:2014 | Benz[a]anthracene, Benzo[b]fluoranthene, Benzo[j]fluoranthene, etc. | Specified measurement method for particle-bound PAHs. sis.se | Essential for method performance and data reliability. |
| EPA Method TO-13A | Various PAHs in ambient air. | GC/MS analysis of samples collected on filters and sorbent cartridges. epa.gov | Listed as a potential deuterated surrogate standard. |
Research findings from ambient air quality assessments have demonstrated seasonal variations in PAH concentrations, with higher levels often observed in winter due to increased emissions from residential heating and specific meteorological conditions. The use of this compound and other deuterated standards in these long-term monitoring programs is fundamental to generating the high-quality data needed to understand these trends and to evaluate the effectiveness of air pollution control strategies.
Aquatic Environmental Studies
In aquatic environments, PAHs are of concern due to their persistence, bioaccumulation potential, and toxicity to aquatic organisms. This compound plays a crucial role in the analysis of PAHs in various aquatic matrices.
Urban fluvial systems, such as rivers and streams in urbanized areas, are often contaminated with PAHs from sources like stormwater runoff, industrial discharges, and atmospheric deposition. Sediments in these systems can act as a sink for PAHs.
Studies investigating PAH contamination in the sediments of urban estuaries have utilized analytical techniques that can differentiate between various PAH sources. researchgate.net In such studies, the complex mixture of PAHs, including the benzo[b/j/k]fluoranthenes, is analyzed. The accurate quantification of these compounds is paramount for identifying the primary contributors to the contamination. While not always explicitly stated, the use of deuterated internal standards is a standard practice in these types of analyses to ensure data quality. Research in river basins has shown that PAH concentrations can vary significantly, with light (2-3 ring) PAHs sometimes dominating in water, while sediments tend to accumulate a wider range of PAHs. nih.gov
| Freshwater System | Matrix | Key Findings | Analytical Implication |
| Urban Estuary | Sediment | Identification of multiple PAH sources, including historical industrial activities. researchgate.net | Accurate quantification of benzo[b/j/k]fluoranthenes is necessary for source apportionment. |
| River Basin | Water and Sediment | Light PAHs (2-3 rings) were dominant in water, with partitioning favoring accumulation in sediment. nih.gov | Deuterated standards are essential for comparing PAH concentrations between different environmental compartments. |
| Rapidly Urbanized River | Sediment/Soil Cores | PAH concentrations were highest in ditch wetlands closest to urban areas. nih.gov | Isotope dilution methods using standards like this compound provide the necessary accuracy for spatial trend analysis. |
PAHs are a significant concern in marine and coastal environments due to their toxicity to marine life and the potential for human exposure through the consumption of contaminated seafood. Edible bivalves, such as mussels and oysters, are filter feeders and can accumulate PAHs from the surrounding water, making them useful bioindicators of marine pollution.
Guidelines for the analysis of PAHs in marine biota highlight the analytical difficulty in resolving the benzo[b], [j], and [k]fluoranthene isomers. helcom.fi The use of fully deuterated parent PAHs as standards in GC-MS analysis is recommended to overcome these challenges and to ensure accurate quantification. helcom.fi Research on PAHs in seafood is crucial for human health risk assessments.
| Marine Environment | Sample Type | Research Objective | Role of Deuterated Standards |
| Coastal Waters | Edible Bivalves | Monitoring of seafood contamination and human health risk assessment. | Essential for the accurate quantification of carcinogenic PAHs. |
| General Marine Biota | Fish, Shellfish | Assessment of PAH exposure and ecotoxicological effects. | Used to ensure the reliability of data in ecotoxicology studies. |
Wastewater treatment plants (WWTPs) are important point sources of PAHs to the aquatic environment. The analysis of PAHs in wastewater effluents and sludge is therefore critical for monitoring the effectiveness of treatment processes and for assessing the potential environmental impact of discharges.
Analytical methods have been developed for the simultaneous analysis of multiple PAHs in wastewater using techniques like GC-MS/MS. In these methods, deuterated internal standards, such as Benzo(k)fluoranthene-d12, are used to achieve low detection limits and high accuracy. hpst.cz Given the co-elution of benzofluoranthene isomers, a single deuterated standard is often used for the quantification of the entire group. Studies on sludge from WWTPs have also employed GC-MS methods to determine the concentrations of 16 priority PAHs, a process that relies on deuterated standards for quality assurance and control. nih.gov
| Wastewater Matrix | Analytical Technique | Purpose of Analysis | Use of Deuterated Standards |
| Wastewater Effluent | GC-MS/MS | Monitoring compliance with discharge regulations and assessing environmental impact. | Benzo(k)fluoranthene-d12 used as an internal standard for sensitive and accurate quantification. hpst.cz |
| WWTP Sludge | GC-MS | Determining PAH concentrations for sludge management and agricultural application assessment. nih.gov | Essential for quality assurance/quality control and to ensure the suitability of the analytical method. nih.gov |
Terrestrial and Biota Investigations
The investigation of PAHs in terrestrial environments and biota is fundamental to understanding the distribution and impact of these contaminants. The complexity of these sample matrices necessitates robust analytical methods, where B[j]F-D12 plays a vital role.
Soil and sediment act as major sinks for PAHs in the environment. Analyzing these complex matrices presents significant challenges, including strong adsorption of PAHs to organic matter and potential interferences from other co-extracted compounds. The use of deuterated internal standards like B[j]F-D12 is indispensable for achieving accurate quantification.
In methods such as U.S. EPA Method 8275A for semivolatile organic compounds in soil and solid wastes, internal standards are crucial for correcting analytical variability. When using isotope-dilution GC-MS, a suite of deuterated PAHs is added to the sample at the beginning of the extraction process. Because B[j]F-D12 behaves almost identically to its non-deuterated counterpart throughout extraction, cleanup, and analysis, any loss of the native Benzo[j]fluoranthene is mirrored by a loss of the deuterated standard. The mass spectrometer can distinguish between the native and the labeled compound based on their mass difference, allowing for a precise recovery-corrected quantification. This approach significantly improves the accuracy and precision of data for environmental monitoring and risk assessment. Studies have shown that without such correction, biases can be significant, especially at low concentration levels (ng/g). nih.gov
Table 1: Role of Deuterated Standards in Soil/Sediment Analysis
| Parameter | Description | Importance in Analysis |
| Analyte Recovery | The percentage of the target analyte (e.g., Benzo[j]fluoranthene) recovered after all sample preparation steps. | Varies significantly with matrix complexity; corrected for by the known amount of added B[j]F-D12. |
| Matrix Effects | Enhancement or suppression of the analytical signal due to co-extracted interfering compounds. | Compensated for by the internal standard which experiences similar matrix effects. |
| Quantification | Calculation of the final concentration of the analyte in the original sample. | Based on the ratio of the response of the native analyte to the deuterated internal standard. |
PAHs can contaminate various foodstuffs through environmental deposition or during processing methods like smoking, roasting, grilling, and drying. populationmedicine.eu Given the direct pathway to human exposure, accurate determination of PAHs in food is a critical aspect of food safety. The diverse and complex nature of food matrices—from high-fat oils to protein-rich meats—requires tailored analytical methods where B[j]F-D12 is a key component.
Roasted and Processed Products: In thermally processed foods like roasted coffee and home meal replacement products, PAHs are formed via pyrolysis of organic matter. nih.gov Analytical methods for these products often involve extraction followed by a cleanup step to remove fats and other interferences. A study on home meal replacements used deuterated standards like chrysene-d12 and benzo[a]pyrene-d12 to validate their GC-MS method, achieving accuracies between 80.03% and 119.65% and recoveries from 81.09% to 116.42%. nih.gov The use of B[j]F-D12 would be essential for the accurate quantification of its native counterpart, which is often included in PAH screening lists for such products. nih.gov
Olive Oil: As PAHs are lipophilic, they can accumulate in edible oils. Analysis of PAHs in olive oil requires robust cleanup procedures, such as solid-phase extraction (SPE), to separate the analytes from the fatty matrix. Deuterated internal standards are added prior to extraction to account for analyte losses during these intensive cleanup steps, ensuring that reported concentrations are accurate.
Dry-Cured Meat: Smoked and dry-cured meats are particularly susceptible to PAH contamination from the smoking process. A study on dry-cured sausages utilized a comprehensive suite of 16 deuterated PAHs, including benzo[b]fluoranthene-d12 and benzo[k]fluoranthene-d12, as internal standards for GC-MS analysis. This allowed for the reliable quantification of PAH levels under different smoking regimes and ensured that the results could be confidently compared to regulatory limits.
Humans can be exposed to PAHs through direct contact with various consumer products. Regulatory bodies have set limits for certain carcinogenic PAHs in these goods, making precise analytical methods essential for compliance testing.
Cosmetics: PAHs can be found as impurities in raw materials used in cosmetics, such as mineral oils. A GC-MS/MS method was developed to determine 18 PAHs, including Benzo[j]fluoranthene, in cosmetic products like lipsticks. nih.gov The study highlighted that matrix enhancement effects could be compensated for by using deuterated internal standards, achieving good recoveries (87.4% to 120.44%) and low limits of quantification (0.05–0.2 mg/kg). nih.govnih.gov Another method for cosmetics explicitly lists benzo[b]fluoranthene-d12 and benzo[k]fluoranthene-d12 as part of the isotope-labeled internal standard mix. fda.gov.tw
Rubber and Plastic Articles: Extender oils and carbon black used in the manufacturing of rubber and plastic can be significant sources of PAHs. satra.com To ensure products like toys, tools, and sports equipment are safe for consumer use, regulations like the EU's REACH directive restrict the content of eight carcinogenic PAHs, including benzo[j]fluoranthene. nih.govmeasurlabs.com Isotope dilution analysis is a key technique for certified reference material development and compliance testing in these materials, providing the necessary accuracy for regulatory enforcement. nih.gov
Tobacco and Tobacco Products: Benzo[j]fluoranthene is a known component of tobacco smoke. ca.gov The analysis of PAHs in the complex matrix of mainstream cigarette smoke is challenging due to the low concentrations and numerous interfering compounds. Analytical methods rely on GC-MS with selected ion monitoring and the use of deuterated internal standards to achieve the required sensitivity and accuracy. A presentation on PAH analysis in cigarette smoke listed specific deuterated standards for each target analyte, including benzo[b]fluoranthene-d12 and benzo[a]pyrene-d12, to overcome issues like complex matrices and the presence of isomers. regulations.gov This underscores the necessity of using the corresponding deuterated standard, such as B[j]F-D12, for the accurate measurement of Benzo[j]fluoranthene. coresta.org
Table 2: Application of B[j]F-D12 in Consumer Product Analysis
| Product Category | Analytical Challenge | Role of this compound (as part of a standard mix) |
| Cosmetics | Complex oily matrix, potential for signal enhancement or suppression. | Compensates for matrix effects, ensures accurate quantification at low regulatory limits. nih.gov |
| Rubber & Plastics | Difficult extraction from solid polymer matrix, presence of interfering additives. | Corrects for incomplete extraction and analyte loss during cleanup. nih.govnih.gov |
| Tobacco Smoke | Extremely complex matrix, very low analyte concentrations (ng/cigarette). | Enables precise and accurate quantification of trace-level contaminants. regulations.govoup.com |
Source Apportionment and Diagnostic Ratios of PAHs
Identifying the origin of PAH contamination is a critical step in environmental forensics and pollution management. This compound, by ensuring the accurate measurement of its native form, provides reliable data for these advanced analyses.
PAHs are formed from two primary types of sources: petrogenic (derived from unburned petroleum) and pyrogenic (resulting from the incomplete combustion of organic materials). These sources produce distinct PAH profiles. Petrogenic sources are typically dominated by lower molecular weight, alkylated PAHs, while pyrogenic sources have a higher proportion of non-alkylated, higher molecular weight PAHs (4-6 rings). researchgate.net
Diagnostic ratios, which compare the concentrations of specific PAH isomers that have similar physicochemical properties, are used to differentiate between these sources. esaa.org For example, the ratio of Fluoranthene to Pyrene (both with a molecular weight of 202 g/mol ) can be indicative of the source. The accuracy of these ratios is entirely dependent on the accuracy of the underlying concentration measurements. The use of deuterated internal standards, such as B[j]F-D12 for the quantification of Benzo[j]fluoranthene, is crucial for obtaining the high-quality data needed for reliable source identification. nih.gov
Beyond a simple pyrogenic vs. petrogenic distinction, researchers often aim to pinpoint specific combustion sources. Different combustion processes (e.g., burning wood, coal combustion, gasoline vs. diesel engines) produce characteristic PAH fingerprints.
Biomass Burning: The combustion of wood and other plant materials is a significant source of atmospheric PAHs. Specific compounds and ratios can be used as tracers for biomass burning. mdpi.com For instance, a study identified biomass burning as the primary source of aromatic compounds, with Benzo(b)fluoranthene being a major PAH species detected. copernicus.org Accurate quantification using isotope dilution methods is essential for building the source profiles used in receptor models like Positive Matrix Factorization (PMF) to apportion sources. copernicus.org
Vehicle Emissions: Emissions from gasoline and diesel engines are a major source of PAHs in urban environments. nih.gov Studies analyzing vehicle exhaust and tunnel air measure a wide range of PAHs to create source profiles. osti.govnih.gov For example, light-duty vehicles can be significant sources of heavier PAHs. osti.gov The robust analytical methods required for this research use deuterated standards to ensure that the emission factors calculated for compounds like Benzo[j]fluoranthene are accurate and can be used in emission inventories and air quality models.
Table 3: Common PAH Diagnostic Ratios for Source Apportionment
| Ratio | Petrogenic Source | Pyrogenic Source (Combustion) |
| Anthracene / (Anthracene + Phenanthrene) | < 0.1 | > 0.1 |
| Fluoranthene / (Fluoranthene + Pyrene) | < 0.4 | > 0.4 |
| Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[g,h,i]perylene) | < 0.2 | > 0.2 |
| Benzo[a]anthracene / (Benzo[a]anthracene + Chrysene) | < 0.2 | > 0.35 |
| (Note: These ratios are indicative and can be influenced by environmental weathering. Accurate quantification of each compound is critical for their application. nih.gov) |
Environmental Fate and Transport Studies
The environmental fate of Benzo[j]fluoranthene, a five-ring PAH, is governed by its physicochemical properties, namely its low water solubility, low volatility, and high affinity for organic matter. These characteristics dictate its persistence, distribution, and mobility across different environmental compartments.
Benzo[j]fluoranthene is a persistent organic pollutant, resistant to degradation in the environment. Its persistence is due to the stability of its fused aromatic ring structure. Degradation occurs through both abiotic (non-biological) and biotic (biological) processes, though these processes are generally slow for high molecular weight PAHs.
Abiotic Degradation: In the atmosphere, vapor-phase Benzo[j]fluoranthene is primarily degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 7.2 hours. nih.gov Benzo[j]fluoranthene also absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis (degradation by sunlight). nih.gov However, a significant portion of Benzo[j]fluoranthene in the atmosphere is adsorbed onto particulate matter, which can shield it from photolysis and facilitate its removal from the air via wet and dry deposition. nih.gov
Biotic Degradation: Biodegradation is a key, albeit slow, process for the removal of Benzo[j]fluoranthene from soil and sediment. PAHs with four or more rings are generally considered resistant to microbial breakdown. nih.gov One laboratory study simulating landfarming conditions found that 79.4% of the applied Benzo[j]fluoranthene remained after a 1,280-day period, highlighting its high persistence in soil. nih.gov The degradation that does occur is performed by specific microorganisms, such as bacteria and fungi, that can use PAHs as a source of carbon. For instance, studies on the closely related isomers benzo(b)fluoranthene and benzo(k)fluoranthene have shown that various bacteria, including species of Amycolatopsis, can break down these complex molecules. researchgate.net Similarly, research on benzo(a)pyrene, another five-ring PAH, demonstrated that microbial degradation was the most significant removal mechanism from contaminated soil. mdpi.com The rate of biodegradation is often influenced by environmental factors such as the presence of other organic matter, with higher organic content sometimes leading to longer PAH half-lives. nih.gov
Table 1: Degradation Processes of Benzo[j]fluoranthene
| Compartment | Process | Key Factors & Findings | Persistence/Half-life |
|---|---|---|---|
| Atmosphere | Reaction with Hydroxyl Radicals | Primary degradation pathway for vapor-phase B[j]F. nih.gov | Estimated half-life of 7.2 hours. nih.gov |
| Atmosphere | Direct Photolysis | Susceptible due to light absorption >290 nm. nih.gov | Dependent on sunlight intensity and adsorption to particles. |
| Soil/Sediment | Microbial Biodegradation | Generally slow; resistant to breakdown. nih.gov | High persistence; 79.4% remained after 1,280 days in one study. nih.gov |
| Water | Adsorption & Sedimentation | Expected to adsorb to suspended solids and sediment, effectively removing it from the water column. nih.gov | Long-term persistence in sediments. |
The movement and distribution of Benzo[j]fluoranthene in the environment are largely controlled by its tendency to partition from water into organic phases, such as soil organic carbon and sediment.
Sorption and Mobility in Soil and Sediment: Benzo[j]fluoranthene exhibits very strong adsorption to organic matter, which severely limits its mobility in soil and aquatic systems. tpsgc-pwgsc.gc.ca Its high organic carbon-water partition coefficient (Koc) indicates that it will be immobile in soil. nih.govnih.gov This strong binding means that once introduced into the soil, it is unlikely to leach into groundwater. nih.govtpsgc-pwgsc.gc.ca Instead, it remains in the upper soil layers or, in aquatic environments, partitions to suspended solids and ultimately settles in the sediment. nih.govtpsgc-pwgsc.gc.ca The log Koc values for the closely related benzo(k)fluoranthene have been measured in the range of 6.01 to 7.91 in various soil and sediment samples, confirming its immobility. nih.gov
Volatilization and Bioconcentration: Due to its low vapor pressure and Henry's Law constant, volatilization of Benzo[j]fluoranthene from moist soil or water surfaces is not considered a significant environmental fate process. nih.govtpsgc-pwgsc.gc.ca In aquatic environments, its high octanol-water partition coefficient (Kow) suggests a very high potential for bioconcentration in organisms. nih.gov However, many aquatic organisms, like fish, possess enzyme systems that can metabolize PAHs, which may limit the extent of bioaccumulation. nih.gov
Table 2: Physicochemical Properties and Partitioning Coefficients for Benzo[j]fluoranthene
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 5.79 - 5.86 who.int | High potential for bioconcentration in aquatic organisms. nih.gov |
| Log Koc (Organic Carbon-Water Partition Coefficient) | Estimated ~5.78 (Koc of 600,000) nih.gov | Expected to be immobile in soil and strongly adsorb to sediment. nih.govtpsgc-pwgsc.gc.ca |
| Water Solubility | Very low (e.g., isomer B[b]F is 0.001 mg/L) tpsgc-pwgsc.gc.ca | Low potential for transport in water; favors partitioning to solids. tpsgc-pwgsc.gc.ca |
| Henry's Law Constant | ~2.0 x 10⁻⁷ atm·m³/mol nih.gov | Volatilization from water is not an important fate process. nih.gov |
Quality Assurance and Quality Control Qa/qc in Pah Research Using Benzo J Fluoranthene D12
Method Validation Parameters
Method validation is a cornerstone of QA/QC, demonstrating that an analytical method is suitable for its intended purpose. Benzo[j]fluoranthene-D12 is integral to establishing key performance characteristics of analytical methods for PAHs.
Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. A calibration curve is established by analyzing a series of standards at different concentrations. For PAH analysis, high linearity, often with a correlation coefficient (r or R²) greater than 0.995, is required. nih.gov
In a study on cosmetic products, the calibration curve for Benzo[j]fluoranthene was found to be linear in the concentration range of 0.5–10 ng/mL, achieving a correlation coefficient (r) higher than 0.996. nih.gov Typically, the calibration curve is constructed by plotting the peak area ratio of the target analyte to its corresponding internal standard against the concentration. nih.gov However, when a direct deuterated analogue is not available for a specific PAH, a closely related isomer may be used; for instance, Benzo[j]fluoranthene has been quantified using the internal standard for Benzo[b]fluoranthene (B1141397). nih.gov Optimized analytical systems for PAHs aim to achieve excellent linearity with R² values ranging from 0.999 to 1.0000. gcms.cz
Table 1: Example Linearity Data for Benzo[j]fluoranthene
| Parameter | Value | Source |
|---|---|---|
| Concentration Range | 0.5–10 ng/mL | nih.gov |
| Correlation Coefficient (r) | > 0.996 | nih.gov |
Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. These parameters are assessed through repeated analyses of a sample on the same day (intraday) and on different days (interday). nih.gov
For PAH analysis, accuracy is often evaluated through the analysis of spiked samples, with results typically expected to be within a range of 80% to 120%. nih.gov Precision is expressed as the coefficient of variation (CV) or relative standard deviation (RSD), with values ideally below 15-20%. nih.govepa.gov For example, validation studies for PAH4 (which includes isomers of Benzo[j]fluoranthene) have demonstrated mean recoveries between 98.1% and 101.5%, with RSDs for precision ranging from 0.1% to 2.4%. chromatographyonline.com These assessments ensure that the method provides consistent and reliable results over time. nih.gov
The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the concentration is distinguishable from a blank result. epa.govwisconsin.gov The Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. econference.io The LOQ is often determined as the concentration that produces a signal-to-noise ratio of 10. epa.gov
For Benzo[j]fluoranthene, specific detection and quantitation limits have been established in various matrices. In a study on cosmetic products using gas chromatography-tandem mass spectrometry (GC-MS/MS), the LOQ for Benzo[j]fluoranthene was determined to be 0.2 mg/kg. nih.gov Another analysis using advanced GC-MS/MS techniques reported a detection limit of 0.075 pg/μL for Benzo[j]fluoranthene. shimadzu.com These limits are crucial for determining the suitability of a method for trace-level analysis in environmental and food safety applications.
Table 2: Reported Detection and Quantitation Limits for Benzo[j]fluoranthene
| Limit Type | Matrix/Method | Value | Source |
|---|---|---|---|
| LOQ | Cosmetics (GC-MS/MS) | 0.2 mg/kg | nih.gov |
| Detection Limit | Standard (GC/MS) | 0.172 pg/μL | shimadzu.com |
| Detection Limit | Standard (GC-MS/MS) | 0.075 pg/μL | shimadzu.com |
Deuterated surrogates, such as this compound, are essential for conducting recovery studies. These compounds are chemically almost identical to their native counterparts but have a different mass, allowing them to be distinguished by a mass spectrometer. They are added to samples before extraction and analysis to assess the efficiency of the entire analytical procedure. nih.gov
Role of this compound as a System Performance Monitoring Standard
Beyond its use as a surrogate for individual samples, this compound and other deuterated PAHs are used to monitor the performance of the analytical system over time. Consistent recovery and response of the deuterated standard in quality control samples indicate that the instrument, for example, a gas chromatograph-mass spectrometer (GC/MS), is operating correctly. gcms.cz
Any significant deviation in the response of this compound can signal issues such as a dirty ion source, column degradation, or problems with the injection system. gcms.cz For instance, inconsistent internal standard response across a calibration range can compromise the accuracy of quantitation and the linearity of the calibration curve. gcms.cz Therefore, the consistent performance of deuterated standards like this compound provides confidence in the data generated during an analytical run.
Development and Certification of Certified Reference Materials (CRMs)
Certified Reference Materials (CRMs) are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate providing the value, its associated uncertainty, and a statement of metrological traceability. esslab.com CRMs are vital for method validation, quality control, and ensuring comparability of results between different laboratories. esslab.com
Benzo[j]fluoranthene is included as a certified component in various CRMs. For example, the reference material BCR-049 is a high-purity Benzo[j]fluoranthene standard. europa.eu Furthermore, Benzo[j]fluoranthene was a target analyte in the development and certification of BAM-B001, a CRM for PAHs in a rubber toy matrix. nih.gov In the characterization of this CRM, the certified mass fraction for Benzo[j]fluoranthene was established at 0.3999 ± 0.0087 mg kg⁻¹. nih.gov The availability of such well-characterized materials is indispensable for laboratories seeking to achieve and demonstrate the accuracy of their PAH measurements. hpc-standards.com
Table 3: Certified Value for Benzo[j]fluoranthene in CRM BAM-B001
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Certified Mass Fraction | 0.3999 | mg kg⁻¹ | nih.gov |
| Standard Uncertainty | 0.0087 | mg kg⁻¹ | nih.gov |
Inter-laboratory Comparison Studies
Inter-laboratory comparison studies, also known as proficiency tests (PT), are a fundamental component of a laboratory's quality assurance system. These studies are designed to assess the performance of laboratories for specific analyses by comparing their results to a reference value. europa.euqualitychecksrl.commanchester.ac.ukresearchgate.net this compound is integral to this process in PAH analysis.
In a typical PAH proficiency test, participating laboratories receive a test material (e.g., contaminated soil, sediment, or a food matrix) with unknown concentrations of various PAHs. Laboratories are required to analyze the sample using their routine methods. To ensure the accuracy of their quantification, a solution containing known concentrations of isotopically labeled standards, including this compound, is added to the sample at the beginning of the extraction process.
The function of this compound in this context is to act as an internal standard. As the sample is processed—through extraction, cleanup, and concentration—any loss of the target analyte (native Benzo[j]fluoranthene) will be mirrored by a proportional loss of the deuterated standard. By measuring the recovery of this compound, analysts can correct for methodological inefficiencies or matrix effects, thereby achieving a more accurate quantification of the native PAH.
The results from multiple laboratories are compiled and statistically analyzed. A laboratory's performance is often evaluated using a z-score, which indicates how far its result deviates from the consensus value derived from all participants. Consistent and accurate results in these studies provide confidence in a laboratory's analytical procedures. The use of deuterated standards like this compound is a key practice that helps minimize variability between different laboratories and analytical methods (e.g., GC-MS vs. LC-FLD). europa.eumanchester.ac.ukresearchgate.net
Table 1: Representative Data from a Hypothetical Inter-laboratory Study for Benzo[j]fluoranthene
| Laboratory ID | Reported Concentration (µg/kg) | This compound Recovery (%) | Recovery-Corrected Concentration (µg/kg) | Assigned Value (µg/kg) | z-score |
|---|---|---|---|---|---|
| Lab A | 88.5 | 85 | 104.1 | 105.0 | -0.17 |
| Lab B | 75.4 | 70 | 107.7 | 0.51 | |
| Lab C | 101.2 | 98 | 103.3 | -0.32 | |
| Lab D | 112.0 | 100 | 112.0 | 1.32 | |
| Lab E | 65.0 | 63 | 103.2 | -0.34 |
Homogeneity and Stability Assessments
This compound is also crucial in the preparation and certification of reference materials (CRMs). researchgate.netscielo.brnih.gov CRMs are materials with one or more sufficiently homogeneous and stable property values that have been established for their intended use in a measurement process. scielo.br Before a material can be certified, it must undergo rigorous homogeneity and stability testing.
Homogeneity Assessment: Homogeneity testing ensures that every unit (e.g., bottle or vial) of the reference material has the same concentration of the analyte within a specified uncertainty. researchgate.netnih.gov To assess this, a statistically representative number of units are selected from the entire batch and analyzed. nih.gov During these analyses, this compound is used as an internal standard to guarantee the precision of each measurement. The goal is to demonstrate that the variation between units (ub_b) is not statistically significant compared to the variation within a single unit (method precision). scielo.br Studies on PAH reference materials have shown that between-unit variation can be confirmed to be below 4.5%. researchgate.net
Table 2: Example Homogeneity Assessment Data for a Candidate Soil CRM
| Bottle Number | Analyte | Measured Concentration (µg/kg) (n=3 replicates) | Mean Concentration (µg/kg) | Relative Standard Deviation (RSD %) |
|---|---|---|---|---|
| 012 | Benzo[j]fluoranthene | 155.1, 157.3, 154.9 | 155.8 | 0.8 |
| 058 | Benzo[j]fluoranthene | 158.0, 156.2, 157.5 | 157.2 | 0.6 |
| 134 | Benzo[j]fluoranthene | 154.5, 153.9, 155.1 | 154.5 | 0.4 |
| 211 | Benzo[j]fluoranthene | 156.6, 158.1, 156.9 | 157.2 | 0.5 |
| 295 | Benzo[j]fluoranthene | 155.9, 154.8, 156.3 | 155.7 | 0.5 |
Stability Assessment: Stability assessments are performed to determine the shelf-life of the CRM and to establish appropriate storage and transport conditions. scielo.br These studies involve analyzing the material at different time intervals and under various temperature conditions (e.g., -20°C, 4°C, 20°C). nih.gov this compound is used as the internal standard in each analysis to ensure that any observed changes are due to the degradation of the native analyte and not analytical variability. A study on the stability of various PAHs in solution found no significant degradation over ten consecutive days when protected from light. dtu.dk For solid CRMs, stability can be assessed over much longer periods, such as 16 months or more. researchgate.net The data is often analyzed by plotting concentration against time and determining if there is a statistically significant negative slope, which would indicate degradation.
By ensuring the homogeneity and stability of reference materials, organizations can provide laboratories with reliable standards for instrument calibration, method validation, and ongoing quality control, with this compound being a key tool in the accurate characterization of these materials.
Emerging Research Directions and Analytical Innovations
Integration with Advanced Data Processing and Chemometrics
The accuracy of analytical methods relying on Benzo[j]fluoranthene-D12 and other deuterated standards is increasingly enhanced by sophisticated data processing techniques and chemometrics. The primary goal is to resolve complex datasets, eliminate interferences, and improve the reliability of quantification, particularly at trace levels.
A significant challenge in the gas chromatography-mass spectrometry (GC-MS) analysis of PAHs is the potential for spectral interference. This can occur when multiple isotopically labeled standards are used simultaneously, such as a combination of deuterated performance reference compounds (PRCs) and ¹³C-labeled internal standards. In the ion source of the mass spectrometer, deuterated molecules can lose deuterium (B1214612) atoms, creating fragment ions whose mass-to-charge ratios overlap with the molecular ions of the ¹³C-labeled standards, leading to systematic errors in quantification. rsc.org
To address this, high-resolution time-of-flight mass spectrometry (GC-HRTOF-MS) has emerged as a powerful tool. By achieving mass resolutions of 35,000 or greater, it becomes possible to separate these interfering signals, ensuring that the quantification of the target analyte is not compromised. rsc.org This advanced data processing capability is crucial for the accurate use of standards like this compound in complex environmental samples.
Furthermore, isotope dilution mass spectrometry (IDMS) is a cornerstone technique for the precise quantification of PAHs. researchgate.net IDMS involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample before processing. The ratio of the native analyte to the labeled standard is measured by MS. Since the standard and the analyte behave almost identically during extraction, cleanup, and analysis, any sample loss affects both equally. This allows for highly accurate correction of analyte recovery, significantly improving the precision of the final measurement. researchgate.net Advanced software automates these calculations, integrating calibration data and peak areas to deliver reliable concentration data.
The table below illustrates typical recovery rates for deuterated PAHs in different matrices, underscoring the variability that advanced data processing methods like IDMS are designed to correct.
| Matrix | Deuterated PAH Recovery Range (%) | Key Challenge | Analytical Solution |
| Tunnel Dust | <40% for higher molecular weight PAHs | Strong adsorption to char content | Isotope Dilution Mass Spectrometry (IDMS) to correct for low recovery |
| Seawater | 12% to 86% (for sum of PAHs) | Matrix effects, analyte volatility | IDMS and verification with standard mixtures |
| Mussel Tissue | Good accordance with certified values | High lipid content | Gel Permeation Chromatography (GPC) for lipid removal coupled with IDMS |
This table presents generalized recovery data for deuterated PAHs from various studies to illustrate the analytical challenges and solutions. researchgate.net
Method Harmonization and Standardization across Laboratories
Ensuring that analytical results for PAHs are comparable and reliable across different laboratories is a significant challenge that is addressed through rigorous method harmonization and standardization. The use of deuterated internal standards like this compound is a central component of these efforts.
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have developed standardized methods that are widely adopted. For instance, EPA Method TO-13A for the determination of PAHs in ambient air specifies the use of GC-MS and suggests deuterated compounds like D₁₂-Perylene and D₁₂-Chrysene as internal standards to ensure analytical consistency. epa.gov Such standardized methods provide a common framework for sample collection, extraction, and analysis, which is fundamental for generating comparable data.
Guidelines for specific environmental matrices, such as marine sediment, also promote harmonization. The Helsinki Commission (HELCOM) provides advice on PAH analysis in sediments, recommending the use of at least four deuterated internal standards that represent the different ring sizes of the target PAHs for both GC-MS and HPLC analyses. helcom.fi This approach helps to normalize variations in instrument response and extraction efficiency across the range of analytes.
The availability of certified reference materials (CRMs) and standard solutions is another critical element of inter-laboratory quality control. Organizations like the National Institute of Standards and Technology (NIST) and commercial suppliers produce CRMs with certified concentrations of PAHs. researchgate.net Laboratories can analyze these materials to validate their methods and demonstrate proficiency. Similarly, the production of standardized calibration and spiking solutions, such as those used by the Centers for Disease Control and Prevention (CDC) for monitoring human exposure to PAHs, enables different labs to follow identical procedures and ensure their data are comparable. isotope.com
The following table summarizes key elements contributing to the standardization of PAH analysis.
| Standardization Element | Description | Key Organizations/Methods | Role of this compound |
| Standardized Analytical Methods | Prescribed procedures for sample preparation, analysis, and quality control. | U.S. EPA (e.g., Method TO-13A), ISO | Used as an internal standard to ensure accuracy and precision as stipulated by the method. |
| Inter-laboratory Guidelines | Recommendations and best practices for specific matrices to promote consistent application of methods. | HELCOM, National Research Council of Canada (NRCC) | Recommended as a representative internal standard for higher molecular weight PAHs. |
| Certified Reference Materials (CRMs) | Materials with accurately determined concentrations of PAHs used for method validation and proficiency testing. | NIST, NRCC | Included as a component in CRM mixtures to validate the quantification of Benzo[j]fluoranthene. |
| Standardized Data Reporting | Use of common analyte names and codes to ensure consistency in environmental databases. | California Environmental Data Exchange Network (CEDEN) | Listed with a specific code (e.g., BNZO_J_FL-D12) for unambiguous data entry and retrieval. ceden.org |
Research on New Applications of Deuterated PAHs beyond Standard Quantification
While the primary role of this compound in terrestrial labs is as a quantification standard, deuterated PAHs as a class are at the center of cutting-edge research in astrophysics and astrochemistry, serving as powerful probes of interstellar processes.
Recent observations, particularly from the James Webb Space Telescope (JWST), have detected the widespread presence of deuterated PAHs in interstellar environments like the Orion Bar. arxiv.orgastrobiology.com These molecules are identified through their unique infrared (IR) emission spectra, specifically the vibrational bands corresponding to aliphatic C-D bonds at approximately 4.65 µm and aromatic C-D bonds around 4.4 µm. arxiv.orgastrobiology.com This discovery is significant because deuterium was created in the Big Bang, and its abundance in the galaxy provides clues about cosmic and chemical evolution. arxiv.orgnasa.gov
One of the major questions in astrophysics is the "missing deuterium problem," where the observed amount of deuterium in the gas phase of the interstellar medium (ISM) is lower than predicted by cosmological models. arxiv.org Deuterated PAHs have been proposed as a potential reservoir for this missing deuterium. arxiv.orgarxiv.org By modeling the IR emission spectra of various deuterated PAHs and comparing them to astronomical observations, scientists can estimate the degree of PAH deuteration and determine if these molecules can account for the discrepancy. arxiv.orgastrobiology.com
Furthermore, the specific patterns of deuterium enrichment in PAHs found in meteorites can act as a signature of the environments and chemical reactions they have undergone. mdpi.com Isotope fractionation—the relative enrichment of deuterium over hydrogen—can indicate whether the molecules were processed in cold interstellar clouds, warmer protosolar regions, or through aqueous alteration on a parent body. mdpi.com This makes deuterated PAHs valuable tracers of the history of organic matter in our solar system.
Beyond astrophysics, another emerging application for deuterated compounds is in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can alter the metabolic pathways of a molecule due to the stronger C-D bond compared to the C-H bond (the kinetic isotope effect). evitachem.com While research in this area has focused more on pharmaceuticals, the principle could be applied to study the metabolic fate of PAHs. By using deuterated PAHs like this compound, researchers could trace how the parent compound is processed and broken down in biological systems, providing insights into toxicology and bioremediation.
| Research Area | Application of Deuterated PAHs | Key Findings/Goals |
| Astrophysics/Astrochemistry | Tracing the cosmic deuterium budget. | Detected in the interstellar medium via IR spectroscopy (JWST); proposed as a reservoir for "missing" deuterium. arxiv.orgastrobiology.comarxiv.org |
| Cosmochemistry | Probing the history of organic matter in the solar system. | Deuterium enrichment patterns in meteoritic PAHs serve as indicators of interstellar and protosolar processing. mdpi.com |
| Environmental/Toxicological Research | Studying metabolic pathways (potential application). | The kinetic isotope effect could allow deuterated PAHs to be used as tracers to understand how organisms metabolize these compounds. evitachem.com |
Q & A
Basic Research Questions
Q. How can Benzo[j]fluoranthene-D12 be distinguished from its structural isomers (e.g., Benzo[b]fluoranthene-D12) in analytical workflows?
- Methodological Answer : Differentiation relies on structural specificity and chromatographic retention behavior. Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is used, leveraging differences in retention times and fragmentation patterns. For example, this compound (CAS 205-82-3) exhibits distinct retention indices compared to Benzo[b]fluoranthene-D12 (CAS 93951-98-5) under optimized temperature programs (e.g., 50°C–310°C at 7°C/min) . Structural verification via high-resolution MS (HRMS) can resolve ambiguities by matching exact masses (e.g., molecular weight 264.38 for D12-labeled variants) .
Q. What quantification methods are recommended for this compound in environmental matrices?
- Methodological Answer : Isotope dilution mass spectrometry (IDMS) is the gold standard. This compound is spiked as a surrogate/internal standard prior to extraction to correct for matrix effects and recovery losses. For example, in sediment analysis, recoveries of 53.7%–119% are achieved using deuterated PAH surrogates, with quantification via GC-MS/MS or LC-MS/MS in selected reaction monitoring (SRM) mode . Calibration curves should include matrix-matched standards to account for ion suppression/enhancement .
Q. How are spectral data (e.g., IR, UV-Vis) validated for this compound?
- Methodological Answer : Spectral validation involves comparing experimental data to reference libraries. For IR, key absorption bands (e.g., aromatic C-H stretches at ~3050 cm⁻¹) should align with NIST reference spectra . UV-Vis spectra (e.g., λmax ~290 nm) are cross-checked against literature values. Discrepancies may arise from solvent effects; thus, spectra should be acquired in standardized solvents (e.g., cyclohexane or acetonitrile) .
Advanced Research Questions
Q. What experimental challenges arise from deuterium isotope effects when using this compound as an internal standard?
- Methodological Answer : Deuterium labeling can alter physicochemical properties, such as retention time shifts in GC (e.g., ~0.1–0.3 min earlier than non-deuterated analogs) due to reduced van der Waals interactions . To mitigate quantification errors, ensure deuterated and native analogs co-elute within the same chromatographic window. Additionally, validate recovery rates (e.g., 70%–130%) across diverse matrices (e.g., soil, water) to confirm isotopic fidelity .
Q. How can contradictory thermodynamic data (e.g., sublimation enthalpy) for this compound be resolved?
- Methodological Answer : Discrepancies in thermodynamic parameters (e.g., sublimation enthalpy ranging from 110–130 kJ/mol) stem from measurement techniques (e.g., vapor pressure vs. calorimetry). Researchers should replicate experiments using standardized protocols (e.g., NIST-recommended vapor pressure correlations) and report uncertainties. Cross-validation with computational models (e.g., density functional theory) can reconcile experimental and theoretical values .
Q. What strategies optimize extraction efficiency of this compound from complex environmental samples?
- Methodological Answer : Accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1 v/v) achieves >85% recovery for PAHs. For aqueous matrices, solid-phase extraction (SPE) using C18 cartridges outperforms liquid-liquid extraction. Post-extraction cleanup with silica gel or florisil columns reduces co-extracted interferents. Method optimization should include spike-and-recovery tests at environmentally relevant concentrations (e.g., 0.1–10 µg/L) .
Q. How do matrix effects influence the accuracy of this compound quantification in food safety studies?
- Methodological Answer : Lipid-rich matrices (e.g., barbecued foods) require saponification to release bound PAHs. Post-saponification, cleanup via gel permeation chromatography (GPC) minimizes lipid interference. Electrochemical methods (e.g., square-wave voltammetry) are emerging alternatives, offering rapid detection without extensive cleanup, though cross-reactivity with other PAHs must be addressed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
